

Dimethyltrienolone vs. Trenbolone: A Comparative Analysis of Receptor Binding and Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyltrienolone*

Cat. No.: *B12781556*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic anabolic-androgenic steroids (AAS) **Dimethyltrienolone** (RU-2420) and Trenbolone. The analysis focuses on their binding affinities to the androgen receptor (AR), in vivo efficacy as determined by anabolic and androgenic potencies, and their downstream signaling pathways. All quantitative data is supported by available experimental findings to aid researchers in understanding the distinct pharmacological profiles of these potent compounds.

Overview and Chemical Structures

Dimethyltrienolone and Trenbolone are both derivatives of nandrolone and are recognized for their high potency. **Dimethyltrienolone**, also known as $7\alpha,17\alpha$ -dimethyltrenbolone, is a synthetic, orally active AAS that was developed for research purposes and never marketed for medical use.[1][2] It is structurally a 17α -alkylated derivative of trenbolone.[3] Trenbolone itself is a potent synthetic analogue of testosterone and has been used in veterinary medicine to promote muscle growth in livestock.[4] Unlike testosterone, Trenbolone is not a substrate for the 5α -reductase enzyme, which is responsible for its reduced androgenic effects in certain tissues.[5]

Receptor Binding Affinity

Both **Dimethyltrienolone** and Trenbolone are potent agonists of the androgen receptor.[1][6] Their high affinity for the AR is a primary determinant of their profound anabolic and androgenic effects.

Table 1: Androgen Receptor (AR) and Progesterone Receptor (PR) Binding Affinities

Compound	Receptor	Relative Binding Affinity (%)	Reference Compound
Dimethyltrienolone	AR	~180%	Testosterone[2][7]
	PR	306%	Progesterone[7]
Trenbolone	AR	~300-500%	Testosterone[6]
	AR	Similar to Dihydrotestosterone (DHT)	Dihydrotestosterone[8]
	PR	High Affinity	Progesterone[6]
Testosterone	AR	100%	Testosterone[3]
Nandrolone	AR	154%	Testosterone[3]

Dimethyltrienolone is distinguished by having one of the highest known binding affinities for the androgen receptor among all AAS.[1][7] In preclinical assays, it has demonstrated approximately 180% of the binding affinity of testosterone for the androgen receptor.[2][7] Trenbolone also exhibits a significantly high binding affinity for the AR, estimated to be three to five times that of testosterone.[6] Notably, both compounds also show a high affinity for the progesterone receptor, which may contribute to their overall biological activity.[6][7]

In Vivo Efficacy: Anabolic and Androgenic Potency

The in vivo efficacy of AAS is often characterized by their anabolic (myotrophic) and androgenic activities, typically determined using the Hershberger assay in rats. This assay measures the increase in weight of anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles).

Table 2: Comparative Anabolic and Androgenic Potency

Compound	Anabolic Rating	Androgenic Rating	Anabolic-to-Androgenic Ratio	Notes
Dimethyltrenolone	>10,000	>10,000	~10:1 (in assays)	Estimated to be over 100 times the potency of methyltestosterone. [1] [3]
Trenbolone	~500	~500	1:1	Estimated to be approximately five times more potent than testosterone. [4]
Testosterone	100	100	1:1	Reference androgen.
Methyltestosterone	90-115	90-115	1:1	Reference AAS for Dimethyltrenolone comparison.

Dimethyltrenolone is reported to be one of the most potent AAS ever developed, with an anabolic and androgenic rating estimated to be over 10,000, and in animal bioassays, it was shown to possess more than 100 times the anabolic and androgenic potency of the reference AAS methyltestosterone.[\[1\]](#)[\[3\]](#) In specific assays, it has demonstrated an anabolic-to-androgenic ratio of approximately 10:1.[\[1\]](#) Trenbolone is also highly potent, with an estimated anabolic and androgenic rating of 500, making it about five times more potent than testosterone.[\[4\]](#)

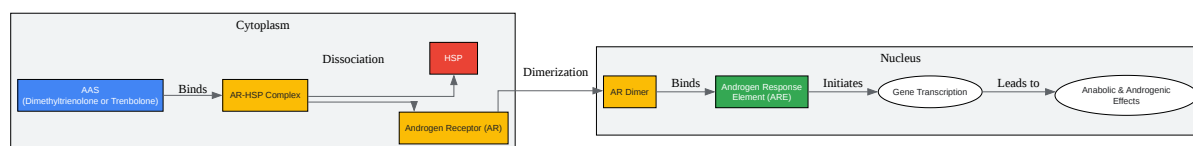
Signaling Pathways

Upon binding to the androgen receptor, both **Dimethyltrenolone** and Trenbolone initiate a cascade of intracellular events leading to their anabolic and androgenic effects. The activated

AR translocates to the nucleus and modulates the transcription of target genes.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is the primary mechanism of action for both compounds.

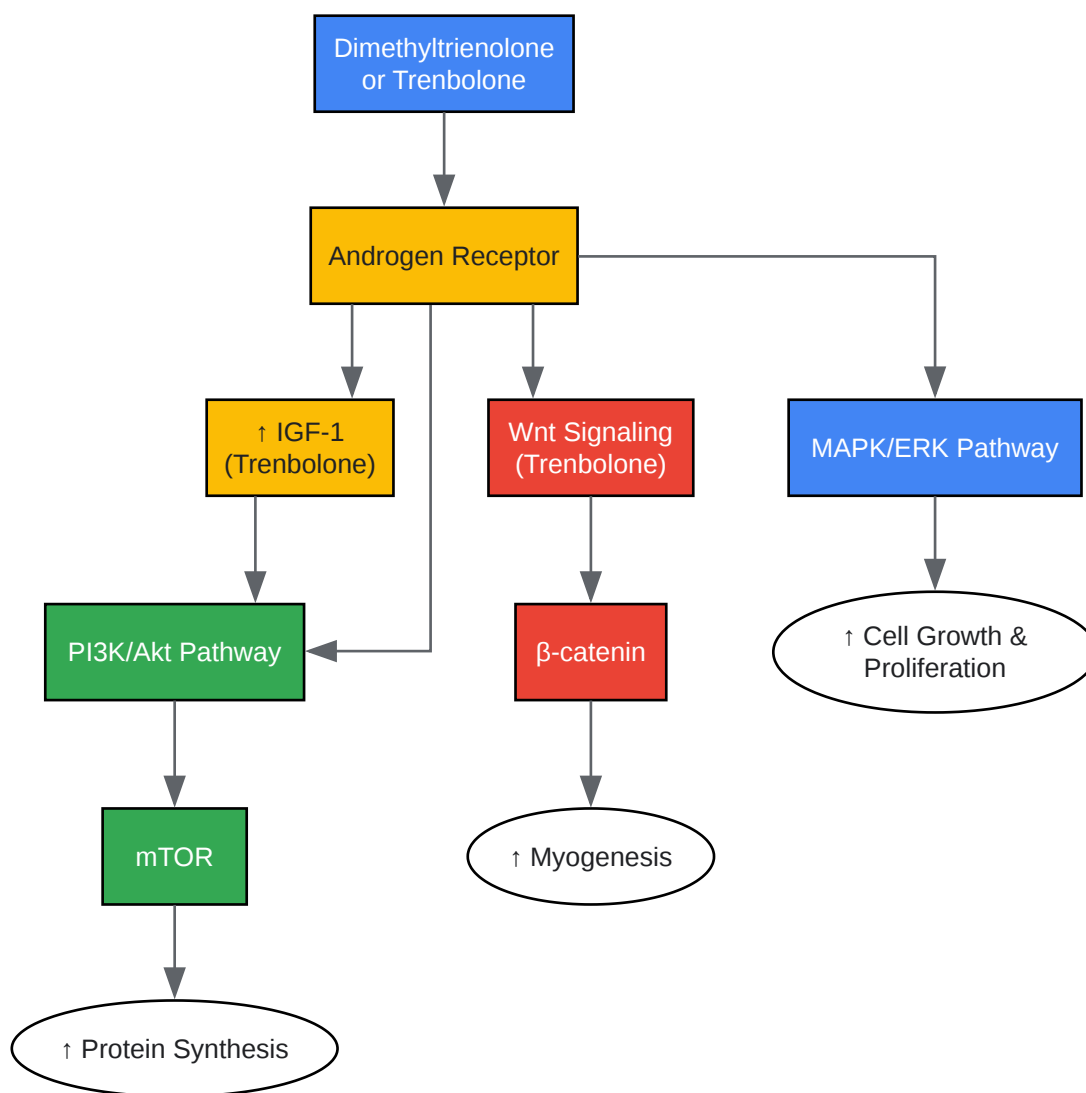


[Click to download full resolution via product page](#)

Canonical Androgen Receptor Signaling Pathway.

Downstream Anabolic Signaling

Beyond the canonical AR pathway, androgens are known to influence other signaling cascades that contribute to muscle hypertrophy. Trenbolone has been shown to enhance myogenic differentiation by modulating the Wnt/ β -catenin signaling pathway and increasing levels of Insulin-like Growth Factor 1 (IGF-1).^{[4][6]} While specific studies on **Dimethyltrenbolone's** downstream effects are limited, as a potent androgen, it is likely to activate similar anabolic pathways, such as the Akt/mTOR and MAPK/ERK pathways, which are known to be influenced by androgens and play a crucial role in muscle protein synthesis.



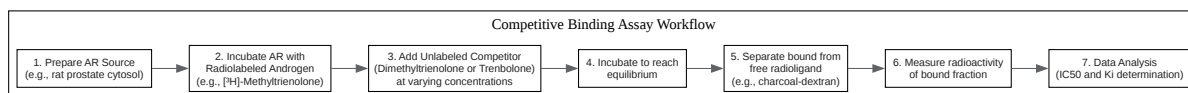
[Click to download full resolution via product page](#)

Potential Downstream Anabolic Signaling Pathways.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.



[Click to download full resolution via product page](#)

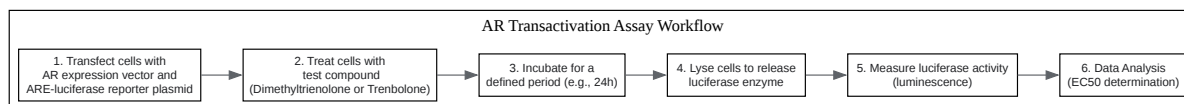
Workflow for Androgen Receptor Competitive Binding Assay.

Methodology:

- **Preparation of Androgen Receptor Source:** A cytosolic fraction containing the androgen receptor is prepared from a suitable tissue, such as the ventral prostate of castrated male rats.
- **Incubation:** A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (**Dimethyltrienolone** or Trenbolone).
- **Separation:** After incubation to allow binding to reach equilibrium, bound and free radioligand are separated. A common method is the use of charcoal-dextran, where the charcoal adsorbs the free radioligand.
- **Quantification:** The radioactivity of the bound fraction is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) can then be calculated to represent the binding affinity of the compound.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onestop.fit [onestop.fit]
- 2. epa.gov [epa.gov]
- 3. Dimethyltrienolone - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Anabolic ratio and Androgenic ratio chart | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 6. Trenbolone enhances myogenic differentiation via enhancing β -catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Anabolic Potential of Dimethyltrienolone (DMT) for Muscle Growth | Risks & Benefits [3rd-degree.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Dimethyltrienolone vs. Trenbolone: A Comparative Analysis of Receptor Binding and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12781556#dimethyltrienolone-vs-trenbolone-receptor-binding-and-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com